tert-Butylthiomorpholine-2-carboxylate1,1-dioxide
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Overview
Description
tert-Butylthiomorpholine-2-carboxylate1,1-dioxide is a chemical compound with the molecular formula C9H17NO4S and a molecular weight of 235.30 g/mol . It is primarily used for research purposes and is known for its unique structural properties, which include a thiomorpholine ring substituted with a tert-butyl group and a carboxylate group.
Preparation Methods
The synthesis of tert-Butylthiomorpholine-2-carboxylate1,1-dioxide involves several steps. One common method includes the reaction of thiomorpholine with tert-butyl chloroformate under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
tert-Butylthiomorpholine-2-carboxylate1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or sulfides.
Scientific Research Applications
tert-Butylthiomorpholine-2-carboxylate1,1-dioxide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of tert-Butylthiomorpholine-2-carboxylate1,1-dioxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
tert-Butylthiomorpholine-2-carboxylate1,1-dioxide can be compared with other similar compounds such as:
tert-Butylthiomorpholine-2-carboxylate: Lacks the 1,1-dioxide group, which affects its reactivity and applications.
tert-Butylmorpholine-2-carboxylate: Contains a morpholine ring instead of a thiomorpholine ring, leading to different chemical properties and uses.
tert-Butylsulfonylmorpholine:
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
tert-butyl 1,1-dioxo-1,4-thiazinane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4S/c1-9(2,3)14-8(11)7-6-10-4-5-15(7,12)13/h7,10H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBRVIFMDUSJTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CNCCS1(=O)=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909319-54-5 |
Source
|
Record name | tert-butyl 1,1-dioxo-1lambda6-thiomorpholine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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